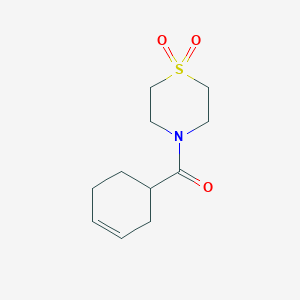

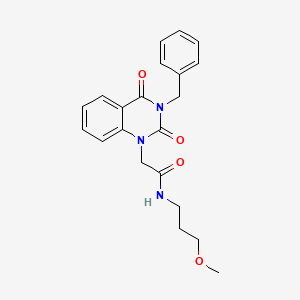

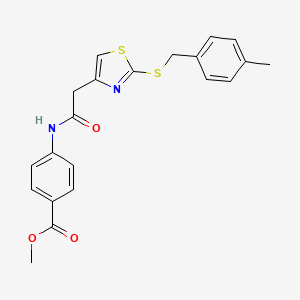

3-(Benzyloxy)-5-fluorophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with a benzyloxy group (like “3-(Benzyloxy)-5-fluorophenol”) are often used as building blocks in organic synthesis . The benzyloxy group can undergo various reactions, and the fluorophenol part can participate in aromatic substitution reactions.

Synthesis Analysis

While specific synthesis methods for “3-(Benzyloxy)-5-fluorophenol” are not available, similar compounds can be synthesized through reactions like the Suzuki-Miyaura coupling . This reaction is widely used in organic synthesis to create carbon-carbon bonds.Chemical Reactions Analysis

Again, while specific reactions involving “3-(Benzyloxy)-5-fluorophenol” are not available, benzyloxy compounds are known to undergo reactions like protodeboronation . The presence of the fluorine atom might also influence the reactivity of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Without specific information on “3-(Benzyloxy)-5-fluorophenol”, it’s difficult to provide a detailed analysis.科学的研究の応用

Organic Synthesis and Precursor Chemistry

3-Benzyloxyaniline serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules by introducing functional groups or modifying existing structures. For instance, it has been employed as a precursor for the synthesis of compounds like benzyl acetate , which finds applications in fragrances and flavorings .

Selective Inhibitor of Excitatory Amino Acid Transporters (EAATs)

One of the primary applications of 3-Benzyloxyaniline lies in its ability to inhibit excitatory amino acid transporters (EAATs). These membrane proteins play a crucial role in clearing glutamate—the major excitatory neurotransmitter in the brain—from the synaptic cleft. By selectively targeting EAATs, researchers can explore potential therapeutic interventions related to neurological disorders and excitotoxicity.

Environmental Chemistry

Researchers examine the fate and behavior of 3-Benzyloxyaniline in the environment. Its degradation pathways, persistence, and potential impact on ecosystems are of interest. Understanding its behavior in soil, water, and air contributes to environmental risk assessments.

作用機序

特性

IUPAC Name |

3-fluoro-5-phenylmethoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDLPFXHEXUAKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-5-fluorophenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

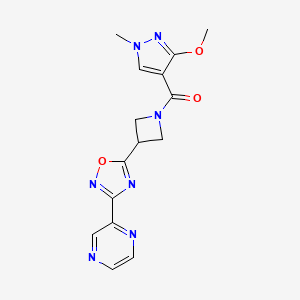

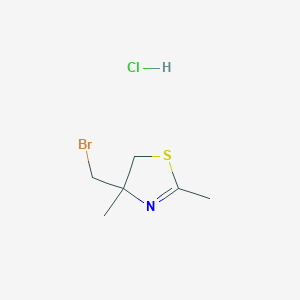

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2388187.png)

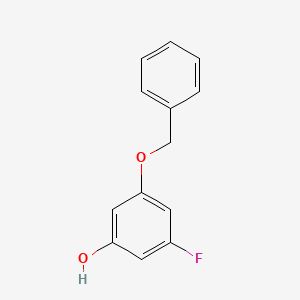

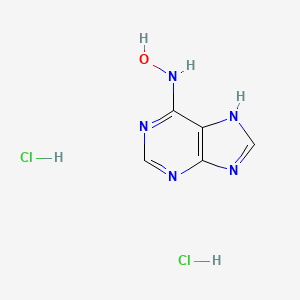

![3-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2388191.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2388198.png)

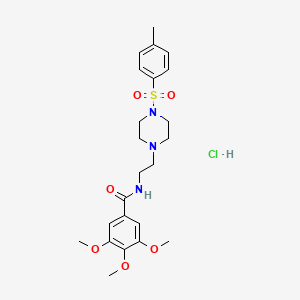

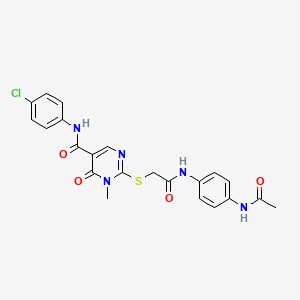

![13-Ethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2388202.png)